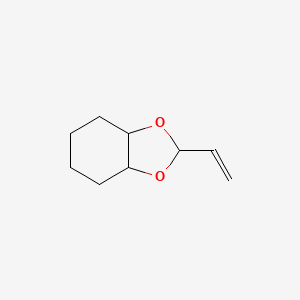

2-Vinylhexahydro-1,3-benzodioxole

Description

Contextualization within Heterocyclic Chemistry and Acetals Research

Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are fundamental to organic chemistry and biochemistry. epa.gov The hexahydro-1,3-benzodioxole core of the target molecule situates it firmly within this class. Specifically, it is a saturated bicyclic system where a cyclohexane (B81311) ring is fused to a 1,3-dioxolane (B20135) ring. This 1,3-dioxolane portion is a cyclic acetal (B89532), a functional group known for its role as a protecting group for diols and carbonyls due to its stability under neutral or basic conditions and its susceptibility to hydrolysis under acidic conditions.

The synthesis of the parent hexahydro-1,3-benzodioxole structure, typically from the reaction of catechol derivatives followed by hydrogenation or directly from cyclohexane-1,2-diol with an appropriate carbonyl source or its equivalent, establishes the foundation for accessing derivatives like the 2-vinyl substituted variant. nih.govwikipedia.org The reactivity of the acetal linkage is a key feature, offering a potential handle for controlled molecular transformations. The introduction of a vinyl group at the 2-position transforms the inert acetal into a reactive vinyl ether, a class of compounds with distinct and powerful applications in synthesis.

Review of Research on Cyclic Vinyl Ethers and Benzodioxole Systems

Research into cyclic vinyl ethers and benzodioxole systems provides the essential framework for understanding the potential properties and reactivity of 2-Vinylhexahydro-1,3-benzodioxole .

Cyclic Vinyl Ethers: Vinyl ethers, or enol ethers, are characterized by an electron-rich carbon-carbon double bond, making them highly reactive towards electrophiles. sci-hub.seacademie-sciences.fr This reactivity is harnessed in numerous name reactions and polymerization processes. sci-hub.se Recent studies have highlighted the utility of vinyl ethers as ethylene (B1197577) surrogates in C-H functionalization reactions, avoiding the challenges associated with handling gaseous ethylene while enabling complex molecular constructions. nih.gov The vinyl group's participation in cycloaddition reactions, such as the Diels-Alder reaction, and its susceptibility to cationic polymerization are well-documented, making these compounds versatile building blocks in polymer chemistry and organic synthesis. sci-hub.seacademie-sciences.fr Palladium-catalyzed reactions, like the Mizoroki-Heck arylation, have been explored with vinyl ethers, although controlling regioselectivity remains a key research focus. rsc.org

Benzodioxole Systems: The 1,3-benzodioxole (B145889) moiety is a prominent feature in a vast number of natural products and synthetic molecules with significant biological activity, including anticancer and insecticidal properties. wikipedia.orgchemicalbook.com Its synthesis can be achieved from catechol and dihalomethanes. wikipedia.org The aromatic benzodioxole ring is often derivatized to create complex molecular architectures. For instance, Suzuki-Miyaura coupling reactions are employed to introduce various substituents, and other functionalizations are used to build elaborate heterocyclic systems. worldresearchersassociations.com While most research focuses on the aromatic 1,3-benzodioxole, studies on its saturated counterpart, hexahydro-1,3-benzodioxole, provide insight into the stereochemistry and conformational properties of the fused ring system. nih.gov

Significance and Current Research Gaps in the Field

The significance of This compound lies in the unique combination of its structural features: a reactive vinyl ether functionality positioned on a stable, saturated heterocyclic scaffold. This arrangement suggests several avenues for novel chemical exploration. The vinyl group can serve as a monomer for polymerization, potentially leading to new polymers with tailored properties derived from the hexahydrobenzodioxole unit. It also presents a site for a wide array of organic transformations, including hydroformylation, oxidation, and cycloadditions, to generate complex molecular structures.

Despite this potential, a significant research gap exists: there is a notable lack of published literature focusing specifically on the synthesis, characterization, and reactivity of This compound . The synthetic challenge lies in the selective introduction of the vinyl group at the 2-position of the pre-formed hexahydro-1,3-benzodioxole ring.

The exploration of this molecule could answer several key questions:

What are the most efficient synthetic routes to this compound?

How does the saturated, fused-ring structure influence the reactivity of the vinyl ether compared to simpler, acyclic vinyl ethers?

Can This compound be used as a monomer to create novel polymers with unique thermal or optical properties?

What new, potentially bioactive, compounds can be accessed through the functionalization of its vinyl group?

Addressing these questions would not only fill a void in the chemical literature but also potentially unlock new synthetic methodologies and materials. The study of this specific compound stands as a promising frontier in heterocyclic chemistry.

Data Tables

Note: As "this compound" is a novel research subject, the following tables provide data for closely related, well-documented compounds to serve as a reference for expected properties.

Table 1: Physicochemical Properties of Related Benzodioxole Compounds

| Property | trans-Hexahydro-1,3-benzodioxole nih.gov | 1,3-Benzodioxole wikipedia.orgsigmaaldrich.com |

| Molecular Formula | C₇H₁₂O₂ | C₇H₆O₂ |

| Molar Mass | 128.17 g/mol | 122.12 g/mol |

| Density | Not available | 1.064 g/mL at 25 °C |

| Boiling Point | Not available | 172-173 °C |

| Refractive Index | Not available | n20/D 1.539 |

Table 2: Spectroscopic Data for the 1,3-Benzodioxole Moiety

| Spectroscopic Technique | Key Signature for Aromatic 1,3-Benzodioxole nih.govnajah.edu |

| ¹H NMR | ~6.0-6.1 ppm (singlet, 2H, O-CH₂-O) |

| ~6.7-7.0 ppm (multiplet, aromatic protons) | |

| ¹³C NMR | ~101-102 ppm (O-CH₂-O) |

| ~108-123 ppm (aromatic carbons) | |

| ~147-151 ppm (aromatic carbons attached to oxygen) | |

| IR Spectroscopy | ~1240, 1019 cm⁻¹ (C-O-C stretch) |

Structure

3D Structure

Properties

CAS No. |

38653-45-1 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-ethenyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole |

InChI |

InChI=1S/C9H14O2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h2,7-9H,1,3-6H2 |

InChI Key |

TYBVFDMPBNFBAA-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1OC2CCCCC2O1 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Synthesis of 2-Vinylhexahydro-1,3-benzodioxole

Acid-Catalyzed Acetalization and Transacetalization Approaches

The foundational method for synthesizing compounds with a hexahydro-1,3-benzodioxole core is the acid-catalyzed reaction between a 1,2-diol and an aldehyde or ketone. In the case of this compound, this would involve the reaction of cis- or trans-cyclohexane-1,2-diol with acrolein. The acid catalyst, such as p-toluenesulfonic acid (TsOH) or a mineral acid, protonates the carbonyl oxygen of acrolein, activating it for nucleophilic attack by the hydroxyl groups of the diol. This is followed by an intramolecular cyclization and dehydration to form the dioxole ring.

Transacetalization, another viable but undocumented approach for this specific compound, would involve reacting cyclohexane-1,2-diol with an acrolein acetal (B89532), such as acrolein dimethyl acetal, in the presence of an acid catalyst. This equilibrium-driven reaction would release methanol, potentially driving the reaction towards the formation of the more stable cyclic acetal. While the general mechanisms for these reactions are well-understood, specific studies applying them to the synthesis of this compound are absent from the reviewed literature.

Green Chemistry and Sustainable Synthesis Techniques

Modern synthetic chemistry emphasizes the use of environmentally benign methods. For acetalization reactions, this can include the use of solid acid catalysts, which are easily recoverable and reusable, or solvent-free reaction conditions to reduce waste. For example, ion-exchange resins have been used as catalysts in other acetalization reactions to simplify workup and minimize corrosive waste. researchgate.net

There is no available research describing the application of green chemistry principles to the synthesis of this compound. The development of such sustainable methods would be a novel area of research.

Optimization of Reaction Conditions and Yields

Optimizing a chemical synthesis involves systematically varying parameters such as temperature, reaction time, catalyst type and loading, and reactant ratios to maximize the yield and purity of the product. For the presumed synthesis of this compound, this would involve, for example, determining the most effective acid catalyst and its optimal concentration, the ideal temperature to favor acetal formation without promoting polymerization of acrolein, and the best method for removing the water byproduct to drive the reaction to completion.

No studies detailing the optimization of reaction conditions or reporting the yields for the synthesis of this compound could be located.

Precursor Development and Their Role in Synthesis

The primary precursors for the synthesis of this compound are cyclohexane-1,2-diol and acrolein .

Cyclohexane-1,2-diol exists as cis and trans isomers, and the choice of isomer would directly influence the stereochemistry of the resulting product's saturated ring fusion. wikipedia.org This diol can be synthesized from cyclohexene (B86901) through dihydroxylation. youtube.comdoubtnut.com

Acrolein (propenal) is a three-carbon unsaturated aldehyde that provides the vinyl group at the 2-position. Its high reactivity makes it susceptible to polymerization, which can be a challenge in synthesis.

The development of alternative precursors, such as protected forms of acrolein (e.g., acrolein acetals), could play a role in mitigating side reactions and improving handling. However, the literature does not provide any information on the development or use of specific precursors tailored for the synthesis of this compound.

Advanced Structural Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and spatial arrangement of a molecule in solution. For 2-Vinylhexahydro-1,3-benzodioxole, which contains a fused ring system and a stereocenter at the C2 position of the dioxolane ring, NMR would be crucial for determining the relative stereochemistry of the protons on the cyclohexane (B81311) and dioxolane rings.

Advanced 2D-NMR Techniques for Connectivity and Spatial Relationships

To unravel the complex proton and carbon environments, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within the cyclohexane ring and to connect the vinyl protons to the proton at the C2 position of the dioxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the unambiguous assignment of each carbon atom in the molecule based on the chemical shift of its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining stereochemistry. It detects protons that are close to each other in space, regardless of whether they are bonded. For this compound, NOESY would show through-space correlations between the C2 proton and protons on the cyclohexane ring, which would establish the cis or trans fusion of the ring system.

Hypothetical ¹H and ¹³C NMR Data Interpretation: Without experimental data, we can only predict the regions where signals would appear based on similar structures. For instance, in related 1,3-dioxolane (B20135) structures, the acetal (B89532) proton at C2 typically appears as a distinct signal. chemicalbook.comchemicalbook.com The vinyl group would show characteristic signals in the olefinic region of the ¹H NMR spectrum. The saturated protons of the hexahydro- moiety would present as a complex set of overlapping signals in the aliphatic region.

Table 1: Anticipated NMR Signal Regions for this compound (Note: This is a hypothetical representation as experimental data is unavailable.)

| Functional Group | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) | Key 2D-NMR Correlations (Predicted) |

|---|---|---|---|

| Vinyl Protons (-CH=CH₂) | 5.0 - 6.5 | 110 - 140 | COSY to C2-H; HMBC to C2 |

| Acetal Proton (O-CH-O) | 4.5 - 5.5 | 95 - 110 | COSY to vinyl protons; NOESY to cyclohexane protons |

| Cyclohexane Protons (CH, CH₂) | 1.0 - 2.5 | 20 - 40 | COSY within the ring; HSQC to corresponding carbons |

Chiral NMR and Diastereomeric Excess Determination

Since the C2 position is a stereocenter, this compound can exist as enantiomers. If the synthesis is stereoselective, determining the enantiomeric or diastereomeric excess would be critical. This is typically achieved using chiral NMR spectroscopy, which involves either a chiral solvating agent or a chiral derivatizing agent to induce a chemical shift difference between the enantiomers, allowing for their quantification by integrating the respective signals in the NMR spectrum.

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the calculation of the elemental formula, confirming that the compound has the expected composition of C₉H₁₄O₂. This is a definitive method for confirming the molecular formula of a newly synthesized compound. mdpi.com For related structures like trans-hexahydro-1,3-benzodioxole, the molecular formula is C₇H₁₂O₂. nih.gov

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

In tandem mass spectrometry, the molecular ion is isolated and then fragmented. The resulting fragment ions are then analyzed. This process provides detailed information about the molecule's structure and stability. For this compound, characteristic fragmentation pathways would likely include:

Loss of the vinyl group (C₂H₃•).

Cleavage of the dioxolane ring.

Retro-Diels-Alder reaction of the cyclohexane ring.

Analyzing these fragmentation patterns helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Table 2: Predicted HRMS and Key MS/MS Fragments for this compound (Note: This is a hypothetical representation as experimental data is unavailable.)

| Ion | Formula | Exact Mass (Predicted) | Method of Analysis | Significance |

|---|---|---|---|---|

| [M]⁺ | C₉H₁₄O₂ | 154.0994 | HRMS | Confirms molecular formula |

| [M - C₂H₃]⁺ | C₇H₁₁O₂ | 127.0759 | MS/MS | Indicates loss of the vinyl group |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Purity Assessment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

IR Spectroscopy: This technique would show characteristic absorption bands for the key functional groups. For this compound, the expected significant peaks would be:

C=C stretch of the vinyl group (~1640 cm⁻¹).

C-O stretches of the acetal group (strong bands in the 1000-1200 cm⁻¹ region).

C-H stretches of the sp² carbons (vinyl) (>3000 cm⁻¹) and sp³ carbons (cyclohexane) (<3000 cm⁻¹).

Raman Spectroscopy: Raman is often more sensitive to non-polar bonds. It would be particularly useful for observing the C=C stretching frequency, which tends to have a strong Raman signal.

Together, these vibrational spectra would confirm the presence of the core functional groups and could be used to assess the purity of a sample by comparing it to a reference spectrum. For example, the absence of a broad O-H stretch (~3300 cm⁻¹) would indicate that the precursor, 1,2-cyclohexanediol (B165007), has been fully consumed. nist.govresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

For instance, studies on various derivatives of the core 1,3-benzodioxole (B145889) ring system have successfully employed single-crystal X-ray diffraction to elucidate their molecular structures. rsc.orgresearchgate.netresearchgate.net The general procedure involves growing a suitable single crystal of a derivative, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

A notable technique that could be applied to non-crystalline derivatives of this compound is the crystalline sponge method. rsc.org This approach allows for the X-ray crystallographic analysis of liquid or oily compounds by absorbing them into a porous crystalline matrix. rsc.org This would be particularly useful if a specific derivative of this compound does not readily form crystals on its own.

The structural data obtained from X-ray crystallography is crucial for understanding structure-activity relationships, particularly in fields like drug design and materials science where the precise arrangement of atoms dictates the compound's properties and interactions. nih.gov For example, the crystal structures of various biologically active molecules containing heterocyclic rings have been determined to understand their mechanism of action. nih.gov

Table 1: Representative Crystallographic Data for 1,3-Benzodioxole Derivatives

| Compound | Crystal System | Space Group | Reference |

| 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole | Monoclinic | P2/c | researchgate.net |

| (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide | Orthorhombic | Pbca | researchgate.net |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | mdpi.com |

This table presents examples of crystallographic data for derivatives containing the 1,3-benzodioxole moiety to illustrate the application of the technique.

Chromatographic Techniques for Purity and Isomer Separation in Research

Chromatography is a fundamental analytical technique for the separation, identification, and purification of chemical compounds. In the context of this compound, chromatographic methods are essential for assessing the purity of a sample and for separating its potential isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of organic compounds. walshmedicalmedia.com A reversed-phase HPLC method would likely be employed for the purity assessment of this compound, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov By comparing the retention time of the main peak with that of a known standard, the identity of the compound can be confirmed, and the area of the peak can be used to determine its purity. Furthermore, HPLC is instrumental in separating geometric (E/Z) isomers and enantiomers. nih.govresearchgate.netrsc.org Chiral HPLC, which utilizes a chiral stationary phase, is the method of choice for resolving enantiomers of chiral molecules like this compound. walshmedicalmedia.com

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a simpler and more rapid method for the qualitative and semi-quantitative analysis of compounds. nih.gov For this compound, a sample would be spotted onto a silica (B1680970) gel plate and developed in an appropriate solvent system. The resulting spots can be visualized under UV light or by staining with a suitable reagent. nih.gov This technique is particularly useful for monitoring the progress of a reaction or for the rapid screening of fractions from a purification process. nih.gov

Gas Chromatography (GC): Given the likely volatility of this compound, gas chromatography is another powerful tool for its analysis. Coupled with a mass spectrometer (GC-MS), it can provide both separation and structural information, making it highly effective for identifying the compound and any impurities present in a sample. walshmedicalmedia.com

Table 2: Chromatographic Methods for the Analysis of Benzodioxole Derivatives and Isomers

| Technique | Application | Stationary Phase Example | Mobile Phase/Conditions Example | Reference |

| HPLC | Isomer Separation | Microcrystalline triacetylcellulose | Ethanol-water | researchgate.netrsc.org |

| HPTLC | Determination of Benzodioxanes | Silica Gel 60 F254 | Toluene-acetone (92 + 8) | nih.gov |

| Reversed-Phase HPLC | Separation of Geometric Isomers | C18 column | Acetonitrile and buffer | nih.gov |

| Gas Chromatography | Separation of Carbohydrate Isomers | Various capillary columns | Temperature programming | walshmedicalmedia.com |

This table provides examples of chromatographic conditions used for related compounds, illustrating the potential methods applicable to this compound.

Chemical Reactivity and Transformation Pathways

Reactions Involving the Vinyl Moiety

The exocyclic vinyl group (C=CH₂) is a site of high electron density, making it susceptible to a variety of reactions typical of alkenes, including polymerization and various addition reactions.

The vinyl group of 2-Vinylhexahydro-1,3-benzodioxole allows it to function as a monomer in radical polymerization processes. This reaction proceeds via the initiation of a radical species, which attacks the double bond of the monomer, propagating a polymer chain.

While specific studies on the homopolymerization of this compound are not extensively documented, its structural similarity to other vinyl monomers, such as vinyl acetate (B1210297) and other vinyl dioxolanes, suggests a strong potential for undergoing such reactions. acs.orgnih.gov For instance, the free-radical polymerization of plant-oil-based vinyl monomers has been successfully demonstrated, yielding linear macromolecules while leaving other functionalities in the monomer intact. acs.org

Copolymerization represents a versatile strategy to incorporate the hexahydro-1,3-benzodioxole unit into polymers, thereby tailoring the properties of the final material. Research on analogous compounds, such as 4-vinyl-1,3-dioxolane derivatives, has shown their capability to copolymerize with various monomers. For example, copolymers have been successfully synthesized by reacting 4-vinyl-1,3-dioxolane monomers with maleimide (B117702) monomers in the presence of a free-radical initiator. google.com In these reactions, the relative reactivity of the comonomers influences their incorporation into the polymer chain, which can result in polymers with varying monomer distributions. google.com Similarly, the pseudo-living radical polymerization of 4-vinyl-1,3-dioxolane-2-one has been reported, allowing for the synthesis of block copolymers with monomers like styrene. researchgate.net A degradable copolymer has also been synthesized from 2-methylene-1,3-dioxepane (B1205776) and vinyl acetate through cobalt-mediated radical polymerization. rsc.org

These findings suggest that this compound is a viable candidate for copolymerization with a range of conventional vinyl monomers (e.g., styrenes, acrylates, maleic anhydride) to produce functional polymers.

Table 1: Examples of Copolymerization Studies with Analogous Vinyl Dioxolane Monomers This table is generated based on data from analogous compounds to illustrate potential reactivity.

| Vinyl Dioxolane Monomer | Comonomer | Polymerization Type | Resulting Polymer |

| 4-Vinyl-1,3-dioxolane | Maleimide | Free Radical | Maleimide/dioxolane copolymer google.com |

| 4-Vinyl-1,3-dioxolane-2-one | Styrene | Pseudo-living Radical | Di-block copolymer researchgate.net |

| 2-Methylene-1,3-dioxepane | Vinyl Acetate | Cobalt-mediated Radical | Degradable copolymer rsc.org |

Addition Reactions (e.g., Hydroboration, Halogenation, Cycloadditions)

The double bond of the vinyl group readily undergoes addition reactions, providing a pathway to a variety of functionalized derivatives.

Hydroboration-Oxidation: This two-step reaction is a key method for the anti-Markovnikov hydration of alkenes. libretexts.org For this compound, treatment with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF), followed by oxidation with hydrogen peroxide and a base, is expected to yield 2-(hexahydro-1,3-benzodioxol-2-yl)ethanol. libretexts.orgwikipedia.org The reaction proceeds with syn-addition of the hydrogen and boron atoms across the double bond. libretexts.org

Halogenation: The vinyl group is expected to react readily with halogens such as bromine (Br₂) or chlorine (Cl₂) in an inert solvent. This electrophilic addition would proceed via a cyclic halonium ion intermediate, leading to the formation of a 2-(1,2-dihaloethyl)hexahydro-1,3-benzodioxole derivative.

Cycloadditions: The vinyl group can participate as a 2π-electron component in cycloaddition reactions. In a Diels-Alder [4+2] cycloaddition, it can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. libretexts.orgitn.pt It can also undergo [2+2] cycloadditions when photochemically excited or when reacted with ketenes, yielding four-membered rings. libretexts.org Furthermore, 1,3-dipolar cycloadditions with species like azides or nitrile oxides provide a route to five-membered heterocyclic rings. organic-chemistry.org For example, the reaction of vinyl oxiranes with activated ketones, catalyzed by a Lewis base, can construct 1,3-dioxolane (B20135) skeletons through a [3+2] cycloaddition. acs.org

Table 2: Predicted Products of Addition Reactions on the Vinyl Moiety This table outlines expected reaction products based on established chemical principles.

| Reaction | Reagents | Expected Major Product |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 2-(Hexahydro-1,3-benzodioxol-2-yl)ethanol |

| Bromination | Br₂ in CCl₄ | 2-(1,2-Dibromoethyl)hexahydro-1,3-benzodioxole |

| Diels-Alder | Butadiene | 4-(Hexahydro-1,3-benzodioxol-2-yl)cyclohexene |

Hydrogenation and Other Reduction Transformations

The vinyl double bond can be readily reduced to a saturated ethyl group.

Catalytic Hydrogenation: This is the most common method for saturating carbon-carbon double bonds. Using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen atmosphere, this compound is converted to 2-ethylhexahydro-1,3-benzodioxole. mdpi.com This transformation is typically clean and high-yielding under mild conditions. mdpi.com

Reduction with Hydrides: The reactivity of 2-vinyl-1,3-dioxolanes with reducing agents like aluminum hydride chloride (AlH₂Cl), aluminum hydride (AlH₃), and lithium aluminum hydride (LiAlH₄) has been studied. cdnsciencepub.com While AlH₂Cl and AlH₃ reduce the dioxolane ring, LiAlH₄ can reduce the vinyl group. cdnsciencepub.com However, in the case of 2-vinyl-1,3-dioxolane (B1585387), LiAlH₄ was found to yield an α-propenyl β-hydroxyethyl ether via hydride addition to the β-carbon of the vinyl group followed by ring opening. cdnsciencepub.com The specific outcome for the hexahydro-1,3-benzodioxole system would depend on the reaction conditions and the specific hydride reagent used.

Reactivity of the Hexahydro-1,3-benzodioxole Ring System

The hexahydro-1,3-benzodioxole ring is a cyclic acetal (B89532). The reactivity of this portion of the molecule is dominated by the chemistry of the acetal functional group, which is sensitive to acidic conditions and can undergo ring-opening reactions.

The strained nature of five- and seven-membered rings, and the presence of heteroatoms, can make them susceptible to ring-opening polymerization (ROP).

Cationic Ring-Opening Polymerization (CROP): Cyclic acetals are well-known to undergo CROP in the presence of Lewis or Brønsted acid initiators. Studies on the related 2-vinyl-1,3-dioxolane have shown that Lewis acid-initiated polymerization can proceed through a combination of 1,2-addition at the vinyl group and ring-opening of the acetal. researchgate.net The polymerization of 1,3-dioxolane itself via CROP is a known route to poly(dioxolane), a type of polyacetal. escholarship.org The mechanism involves protonation or coordination of a Lewis acid to one of the oxygen atoms, followed by cleavage of a carbon-oxygen bond to generate a propagating carbocationic or oxonium ion species. It is therefore highly probable that the hexahydro-1,3-benzodioxole ring can be opened under cationic conditions to yield a polymer with ether linkages in the backbone. The presence of the vinyl group offers the potential for a complex polymerization involving both vinyl addition and ring-opening pathways. researchgate.net

Radical Ring-Opening Polymerization (rROP): While the vinyl group undergoes radical polymerization, the radical-induced opening of the saturated hexahydro-1,3-benzodioxole ring is considered less likely under typical conditions. Radical ring-opening is generally favored for monomers containing specific structural features, such as a strained ring adjacent to a radical-stabilizing group or an exocyclic double bond that can rearrange, as seen with 2-methylene-1,3-dioxepane. rsc.org The saturated and relatively stable nature of the hexahydro-1,3-benzodioxole ring makes it less prone to radical-induced fragmentation compared to the highly reactive vinyl group.

Hydrolysis: As a cyclic acetal, the hexahydro-1,3-benzodioxole ring is stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions. organic-chemistry.org Acid-catalyzed hydrolysis cleaves the acetal, regenerating the parent 1,2-cyclohexanediol (B165007) and the corresponding aldehyde from the C2 position. In the case of this compound, this would yield 1,2-cyclohexanediol and acrolein. This reaction is essentially the reverse of the acetal formation and is a common method for deprotection in organic synthesis. organic-chemistry.orgwikipedia.org

Transacetalization: In the presence of an acid catalyst and another alcohol or diol, the hexahydro-1,3-benzodioxole ring can undergo transacetalization. This equilibrium process involves the exchange of the diol component of the acetal. This reaction is particularly relevant in polymer chemistry, where transacetalization can occur as an intermolecular or intramolecular chain transfer event during the cationic ring-opening polymerization of cyclic acetals, affecting the molecular weight distribution of the resulting polymer. escholarship.orgacs.org

Acid-Catalyzed Rearrangements and Substitutions

Detailed, peer-reviewed studies specifically documenting the acid-catalyzed rearrangements and substitution reactions of this compound are not extensively available in the public domain. Generally, molecules containing a vinyl group and an acetal-like structure, such as the dioxole ring, can be expected to undergo specific acid-catalyzed reactions. The vinyl group, under acidic conditions, could be protonated to form a secondary carbocation. This intermediate could then be susceptible to attack by nucleophiles or undergo rearrangement to a more stable carbocation, if such a pathway is sterically and electronically favored.

Interactions and Synergistic Reactivity Between Functional Groups

The synergistic reactivity between the vinyl group and the hexahydro-1,3-benzodioxole ring is a key determinant of the molecule's chemical profile. The electron-donating or withdrawing nature of the dioxole ring system can influence the electron density of the vinyl group's double bond. This, in turn, affects its susceptibility to electrophilic attack.

Conversely, the presence of the vinyl group can influence the reactivity of the dioxole ring. For instance, during reactions involving the vinyl group, the spatial arrangement and electronic properties of the nearby dioxole moiety can direct the stereochemical outcome of the reaction. Intramolecular reactions, where the vinyl group might interact with a reactive site on the dioxole ring generated under specific conditions, could also be envisioned, though specific examples for this compound are not readily found in the literature.

Catalytic Transformations and Selectivity Studies

Catalytic transformations offer a powerful tool for modifying the structure of this compound with high selectivity. Key transformations would likely focus on the reactive vinyl group.

Catalytic Hydrogenation:

One of the most fundamental catalytic transformations for a molecule containing a vinyl group is hydrogenation. This reaction would reduce the carbon-carbon double bond to a single bond, converting this compound to 2-Ethylhexahydro-1,3-benzodioxole. The choice of catalyst is crucial for achieving high yield and selectivity.

| Catalyst | Substrate | Product | Conditions | Observations |

| Palladium on Carbon (Pd/C) | This compound | 2-Ethylhexahydro-1,3-benzodioxole | H₂ gas, solvent (e.g., ethanol, ethyl acetate) | Typically high efficiency for alkene hydrogenation. |

| Platinum(IV) oxide (PtO₂) | This compound | 2-Ethylhexahydro-1,3-benzodioxole | H₂ gas, acidic solvent (e.g., acetic acid) | Adams' catalyst, effective for hydrogenating alkenes. |

| Wilkinson's Catalyst (RhCl(PPh₃)₃) | This compound | 2-Ethylhexahydro-1,3-benzodioxole | H₂ gas, solvent (e.g., benzene, THF) | Homogeneous catalyst, often shows high selectivity. |

Other Potential Catalytic Transformations:

Beyond simple hydrogenation, other catalytic reactions could be employed to functionalize the vinyl group, such as:

Hydroformylation: The addition of a formyl group (CHO) and a hydrogen atom across the double bond, typically using cobalt or rhodium catalysts. This would yield aldehydes.

Epoxidation: The formation of an epoxide ring from the double bond, using peroxy acids or metal-based catalysts. This would introduce a reactive three-membered ring.

Heck Reaction: A cross-coupling reaction to form a substituted alkene, using a palladium catalyst.

The selectivity in these reactions (regio- and stereoselectivity) would be highly dependent on the specific catalyst system and reaction conditions employed. The steric bulk and electronic influence of the adjacent hexahydro-1,3-benzodioxole ring would play a significant role in directing the outcome of these transformations.

Mechanistic Investigations and Theoretical Studies

Computational Chemistry Approaches for Reaction Pathway Elucidation

Computational chemistry serves as a powerful tool to unravel the intricate details of reaction mechanisms, providing insights into electronic structures, energetics, and molecular geometries that are often difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and energy of molecules. For a molecule like 2-Vinylhexahydro-1,3-benzodioxole, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the thermodynamic stability of various isomers and conformers.

In the context of its reactivity, DFT can be employed to map the potential energy surface of its polymerization or other chemical transformations. This involves calculating the energies of reactants, transition states, and products. For instance, in a radical polymerization scenario, DFT can model the addition of a radical initiator to the vinyl group, determining the activation barrier for this process. The calculated energetics help in predicting the most favorable reaction pathways.

Molecular Dynamics Simulations for Conformation and Interactions

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. capes.gov.br For this compound, MD simulations can reveal the accessible conformations of the hexahydrobenzodioxole ring system and the orientation of the vinyl substituent.

These simulations can be particularly valuable in understanding the behavior of the monomer in a solvent or in the bulk liquid phase prior to polymerization. By simulating the system at a given temperature, one can observe the conformational landscape and the time scales of conformational changes. Furthermore, MD simulations can be used to model the interactions between monomer units, which is a precursor to understanding the polymerization process at a molecular level.

In the context of a polymer derived from this compound, MD simulations can provide information about the chain dynamics, entanglement, and interactions with other molecules or surfaces. nih.gov For instance, simulations could predict the glass transition temperature of the polymer or its affinity for different solvents.

Kinetic Studies of Polymerization and Degradation Processes

Kinetic studies are essential for quantifying the rates of chemical reactions and understanding the factors that influence them. For this compound, kinetic analysis of its polymerization and potential degradation pathways is crucial for its practical application.

Determination of Reactivity Ratios in Copolymerization

Copolymerization is a process where two or more different monomers are polymerized together to form a copolymer. The composition and properties of the resulting copolymer are heavily dependent on the reactivity ratios of the monomers, denoted as r1 and r2. open.edu The reactivity ratio is a measure of the preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer versus the other comonomer. open.edu182.160.97

For the copolymerization of this compound (M1) with a comonomer (M2), the reactivity ratios would be defined as:

r1 = k11 / k12 : The ratio of the rate constant for the addition of M1 to a growing chain ending in M1 (k11) to the rate constant for the addition of M2 to a growing chain ending in M1 (k12).

r2 = k22 / k21 : The ratio of the rate constant for the addition of M2 to a growing chain ending in M2 (k22) to the rate constant for the addition of M1 to a growing chain ending in M2 (k21).

The values of r1 and r2 determine the type of copolymer formed:

r1r2 ≈ 1 : Ideal or random copolymerization. 182.160.97

r1 and r2 < 1 : Tendency towards alternating copolymerization.

r1 > 1 and r2 < 1 : The copolymer will be enriched in monomer M1. 182.160.97

Experimental determination of reactivity ratios typically involves polymerizing mixtures of the two monomers at various initial compositions to low conversion, followed by analysis of the resulting copolymer composition. tsijournals.com While specific data for this compound is not documented, studies on the cationic copolymerization of vinyl ethers with aryl-substituted cyclic acetals have shown that the structure of the cyclic acetal (B89532) significantly influences the reactivity ratios and the resulting copolymer structure. acs.org In such systems, the electronic and steric environment around the propagating carbocation plays a key role in determining the frequency of crossover reactions. acs.org

Table 1: Hypothetical Reactivity Ratios for Copolymerization of this compound (M1) with Styrene (M2) This table is for illustrative purposes and is based on general principles of copolymerization, not on experimental data for the specific compound.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (Hypothetical) | r2 (Hypothetical) | Product (r1*r2) | Copolymer Type |

| This compound | Styrene | 0.8 | 0.6 | 0.48 | Tendency to alternate |

| This compound | Methyl Methacrylate | 0.5 | 1.2 | 0.6 | Random with enrichment of MMA |

Activation Energies and Transition State Analysis

The rate of a chemical reaction is exponentially dependent on the activation energy (Ea), as described by the Arrhenius equation. Determining the activation energy for the polymerization of this compound provides critical information about the temperature sensitivity of the reaction rate. This can be achieved by measuring the polymerization rate at different temperatures and plotting the natural logarithm of the rate constant versus the inverse of the temperature.

Transition state theory provides a framework for understanding the activation energy at a molecular level. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the kinetics of the reaction. Computational methods like DFT can be used to locate the transition state structure for the propagation step in the polymerization of this compound and calculate its energy, thereby providing a theoretical estimate of the activation energy.

For instance, in a radical polymerization, the transition state for the addition of a monomer to the growing radical chain would involve the partial formation of a new carbon-carbon bond. The stability of this transition state, influenced by steric and electronic factors, will dictate the magnitude of the activation energy.

Stereoelectronic Effects and Conformational Analysis

The three-dimensional structure of a molecule, including its conformation and the spatial arrangement of its orbitals, can have a profound impact on its reactivity. This interplay of steric and electronic factors is known as stereoelectronic effects.

For this compound, the hexahydrobenzodioxole ring is not planar and can adopt several chair and boat-like conformations. The relative stability of these conformers is influenced by factors such as steric hindrance between substituents and stereoelectronic interactions like the anomeric effect. The anomeric effect, often observed in cyclic acetals, involves the donation of electron density from an oxygen lone pair into an adjacent anti-periplanar sigma-antibonding orbital (n -> σ*). This interaction can stabilize certain conformations over others.

The conformation of the ring system will, in turn, influence the orientation of the 2-vinyl substituent. This orientation can affect the accessibility of the vinyl group to an incoming radical or initiator, thereby influencing the rate and stereochemistry of polymerization. For example, if the vinyl group is in a sterically hindered environment in the most stable conformer, the rate of polymerization may be reduced.

Conformational analysis can be performed using both experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., through-space NOESY correlations), and computational methods. mdpi.com Quantum chemical calculations can provide the relative energies of different conformers and the energy barriers for interconversion between them. Understanding the conformational preferences and the stereoelectronic effects at play is crucial for a complete mechanistic picture of the reactivity of this compound.

Quantum Chemical Descriptors for Reactivity Prediction

Theoretical and computational chemistry offer powerful tools for understanding and predicting the reactivity of molecules. In the case of this compound, quantum chemical descriptors derived from methods like Density Functional Theory (DFT) can provide significant insights into its chemical behavior, particularly the reactivity of the vinyl group which is susceptible to various reactions such as electrophilic additions and polymerizations. These descriptors help in quantifying the electronic structure and its influence on reaction pathways.

Detailed research findings from computational studies on structurally related vinyl ethers and cyclic acetals provide a basis for predicting the reactivity of this compound. The reactivity of such compounds is often governed by the electronic properties of the vinyl group, which is directly influenced by the adjacent oxygen atoms of the dioxole ring.

Key quantum chemical descriptors that are instrumental in predicting the reactivity of this compound include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, indicating its nucleophilicity. A higher HOMO energy suggests greater reactivity towards electrophiles. Conversely, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the molecule's ability to accept electrons, indicating its electrophilicity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich vinyl group, making it the preferred site for electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. In this compound, the area around the double bond of the vinyl group is predicted to have a high negative potential, highlighting its nucleophilic character.

Fukui Functions: These descriptors are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can identify the specific atoms that are most likely to participate in a reaction.

Theoretical studies on analogous vinyl ethers and cyclic ketene (B1206846) acetals have demonstrated that these molecules can undergo various reactions, including cycloadditions and polymerizations, with the regioselectivity and reaction rates being well-explained by these quantum chemical descriptors. lvts.frresearchgate.net For instance, DFT calculations on the copolymerization of cyclic ketene acetals and vinyl ethers have successfully predicted their quasi-ideal copolymerization behavior. lvts.fr Similarly, computational studies on the reaction of vinyl ethers with electrophiles have elucidated the reaction mechanisms and the stability of intermediates. daneshyari.com

The following tables present hypothetical yet representative data for the quantum chemical descriptors of this compound, based on values reported for structurally similar molecules in the literature. These values are typically calculated using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound (Hypothetical Data)

| Descriptor | Value | Interpretation |

| EHOMO (eV) | -6.5 | Indicates a relatively high ability to donate electrons (nucleophilic character). |

| ELUMO (eV) | 1.2 | Suggests a low propensity to accept electrons. |

| HOMO-LUMO Gap (eV) | 7.7 | Reflects good kinetic stability. |

| Chemical Hardness (η) | 3.85 | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | 0.26 | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | 1.15 | Quantifies the electrophilic power of the molecule. |

Table 2: Predicted Atomic Charges and Fukui Indices for the Vinyl Group of this compound (Hypothetical Data)

| Atom | Mulliken Charge | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack |

| Cα (alpha-carbon) | -0.25 | 0.15 | 0.05 |

| Cβ (beta-carbon) | -0.35 | 0.45 | 0.02 |

The data in these tables illustrate how quantum chemical calculations can be used to predict the reactivity of this compound. The higher negative charge and larger Fukui function for electrophilic attack (f-) on the β-carbon of the vinyl group suggest that this position is the most likely site for attack by an electrophile. This is a common reactivity pattern for vinyl ethers. daneshyari.com

Applications in Advanced Materials Science and Organic Synthesis

Role as a Monomer in Polymer Chemistry Research

2-Vinylhexahydro-1,3-benzodioxole serves as a key monomer in the synthesis of specialized polymers. Its ability to undergo polymerization, either with itself or with other monomers, allows for the creation of macromolecules with unique characteristics, particularly in the realm of degradable and functional polymers.

Synthesis of Novel Polyacetals and Poly(vinyl acetal)s

The polymerization of this compound can lead to the formation of novel polyacetals and poly(vinyl acetal)s. The acetal (B89532) linkage within the polymer backbone, derived from the cyclic acetal structure of the monomer, imparts specific chemical properties to the resulting material. The polymerization process can be initiated through various methods, including free radical polymerization, to produce these specialized polymers.

Development of Degradable Polymer Systems

A significant area of research involving this compound is in the development of degradable polymer systems. The presence of the acetal group in the polymer backbone introduces a point of hydrolytic instability. Under acidic conditions, the acetal linkages can be cleaved, leading to the degradation of the polymer chain. This characteristic is highly desirable for applications where temporary material performance is required, such as in biomedical devices or environmentally friendly plastics. For instance, the terpolymerization of monomers like butyl acrylate, 2-methylene-1,3-dioxepane (B1205776), and vinyl acetate (B1210297) is being explored to create biodegradable pressure-sensitive adhesives. nih.gov

Incorporation into Functional Copolymers for Tailored Properties

This compound can be copolymerized with other vinyl monomers to create functional copolymers with properties tailored for specific applications. By carefully selecting the comonomers, researchers can control various attributes of the final material, such as its mechanical strength, thermal stability, and surface properties. This approach allows for the design of materials with a precise combination of characteristics not achievable with homopolymers.

Utilization as a Synthetic Building Block in Complex Organic Molecule Construction

Beyond polymer science, this compound is a valuable building block in the field of organic synthesis. fluorochem.co.uksigmaaldrich.com Its distinct functional groups—the vinyl group and the cyclic acetal—provide reactive sites for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

Intermediate in the Synthesis of Specialty Chemicals and Precursors

The chemical reactivity of this compound makes it a useful intermediate in the synthesis of specialty chemicals and precursors. The vinyl group can participate in a wide range of reactions, including additions, oxidations, and cycloadditions, allowing for the introduction of diverse functionalities. The cyclic acetal can be hydrolyzed to reveal a diol, providing another handle for further synthetic modifications.

Protective Group Chemistry Applications

The hexahydro-1,3-benzodioxole moiety can be viewed as a protected form of a catechol (1,2-dihydroxybenzene). In a multi-step synthesis, it may be advantageous to mask the reactive hydroxyl groups of a catechol to prevent unwanted side reactions. While specific research on this compound as a protecting group is not extensively documented, the general principle of using cyclic acetals and ketals to protect 1,2- and 1,3-diols is a well-established strategy in organic synthesis. libretexts.org The acetal can be introduced under specific conditions and later removed under mildly acidic aqueous conditions to deprotect the diol functionality. libretexts.org This strategy is crucial in the synthesis of complex natural products and pharmaceuticals.

No Publicly Available Research on the Catalytic Applications of this compound

Despite a comprehensive review of scientific literature and chemical databases, no specific information regarding the development of advanced catalytic systems utilizing this compound or its derivatives could be located.

The search focused on various aspects of catalysis, including:

The direct use of this compound as a catalyst.

Its application as a ligand in transition metal catalysis.

The synthesis and catalytic activity of its derivatives.

Its role in asymmetric or organocatalysis.

While there is a significant body of research on the catalytic applications of the broader 1,3-benzodioxole (B145889) scaffold and other vinyl-containing compounds, this information does not extend to the specific hexahydro- derivative requested. The unique structural features of this compound, namely the saturated cyclohexane (B81311) ring fused to the dioxole, may impart distinct chemical properties, but its potential in catalysis does not appear to have been explored or documented in publicly accessible sources.

Therefore, it is not possible to provide an article section with detailed research findings or data tables on the advanced catalytic systems development utilizing this compound structures, as no such information appears to exist in the current body of scientific knowledge.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Efficient Transformations

Future research could focus on developing catalytic systems to selectively transform the vinyl group of 2-vinylhexahydro-1,3-benzodioxole. This could include:

Metathesis Reactions: The use of ruthenium-based catalysts, such as Grubbs' catalysts, could be explored for ring-opening metathesis polymerization (ROMP) or cross-metathesis with other olefins, providing a pathway to complex polymers and molecules.

Asymmetric Hydrogenation: The development of chiral catalysts (e.g., those based on rhodium or iridium with chiral phosphine (B1218219) ligands) for the asymmetric hydrogenation of the vinyl group to produce enantiomerically pure 2-ethylhexahydro-1,3-benzodioxole could be a valuable pursuit for applications in fine chemical synthesis.

Oxidation and Epoxidation: Investigation into selective oxidation or epoxidation of the vinyl moiety using catalysts like metalloporphyrins or titanium silicalite-1 (TS-1) could yield valuable intermediates such as the corresponding aldehyde, carboxylic acid, or epoxide, which are versatile building blocks.

A comparative table of potential catalytic transformations is presented below.

| Transformation | Potential Catalyst Class | Potential Product | Research Focus |

| Polymerization | Ring-Opening Metathesis Polymerization (ROMP) Catalysts (e.g., Grubbs', Schrock) | Poly(this compound) | Development of functional polymers with tunable properties. |

| Asymmetric Hydrogenation | Chiral Transition Metal Catalysts (e.g., Rh-DIPAMP, Ir-BINAP) | (R)- or (S)-2-Ethylhexahydro-1,3-benzodioxole | Synthesis of chiral building blocks for pharmaceuticals or agrochemicals. |

| Selective Oxidation | Metalloporphyrins, Peroxy-acid systems | 2-Formylhexahydro-1,3-benzodioxole or 2-Carboxyhexahydro-1,3-benzodioxole | Creation of polar monomers or intermediates for further functionalization. |

| Epoxidation | Titanium Silicalite-1 (TS-1), Salen complexes | 2-(Oxiran-2-yl)hexahydro-1,3-benzodioxole | Synthesis of reactive intermediates for cross-linking or grafting. |

Exploration of Sustainable Synthetic Routes and Methodologies

A key area of future research will be the development of green and sustainable methods for the synthesis of this compound itself. Current multistep syntheses of related compounds often involve harsh reagents and generate significant waste. Future work could explore:

Biocatalysis: The use of enzymes, such as lipases or dehydratases, for the key condensation or elimination steps could offer a milder and more selective synthetic route.

Flow Chemistry: Transitioning the synthesis from batch to continuous flow processes could improve reaction efficiency, safety, and scalability. nih.gov The use of solid-supported catalysts in packed-bed reactors could also simplify purification and catalyst recycling. nih.gov

Renewable Feedstocks: Investigating the possibility of deriving the cyclohexane (B81311) diol precursor from renewable sources, such as lignin (B12514952) or other biomass, would significantly improve the sustainability profile of the compound.

Integration into Smart and Responsive Material Systems

The unique structure of this compound, combining a flexible saturated ring with a reactive vinyl group, makes it a candidate for incorporation into smart materials. Research could be directed towards:

Stimuli-Responsive Polymers: The acetal (B89532) linkage in the hexahydro-1,3-benzodioxole ring is potentially susceptible to cleavage under acidic conditions. Polymers incorporating this monomer could be designed to degrade or change their properties in response to pH changes, which is of interest for drug delivery systems or environmental sensors.

Self-Healing Materials: The vinyl group could be utilized for cross-linking reactions. By incorporating reversible cross-links, it may be possible to create polymers that can self-heal after damage.

High-Performance Polymers: Copolymerization of this compound with other monomers could lead to new polymers with tailored thermal stability, mechanical strength, and optical properties.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry can provide valuable insights into the properties and reactivity of this compound, guiding experimental work. Future computational studies could include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the conformational landscape of the molecule, its electronic structure, and spectroscopic properties (NMR, IR). semanticscholar.org Such studies can also elucidate reaction mechanisms for its synthesis and transformation. semanticscholar.org

Molecular Dynamics (MD) Simulations: MD simulations of polymers containing the this compound unit could predict their bulk properties, such as glass transition temperature, mechanical moduli, and interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR): If the compound or its derivatives are found to have biological activity, QSAR models could be developed to correlate their structural features with their activity, aiding in the design of more potent analogues. researchgate.net

A table summarizing potential computational approaches is provided below.

| Computational Method | Research Goal | Predicted Properties |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and electronic structure. | Optimized geometry, reaction energies, IR/NMR spectra. semanticscholar.org |

| Molecular Dynamics (MD) | Predict bulk properties of derived polymers. | Glass transition temperature, mechanical strength, diffusion coefficients. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate structure with biological or chemical activity. | Predictive models for activity based on molecular descriptors. researchgate.net |

Interdisciplinary Research Opportunities with Chemical Engineering

The development of this compound from a laboratory curiosity to a useful chemical product would require collaboration with chemical engineers. Key areas for interdisciplinary research include:

Process Scale-Up: Chemical engineers can design and optimize large-scale production processes, addressing challenges in heat and mass transfer, reactor design, and product purification. nih.gov

Reaction Engineering: Detailed kinetic studies of the polymerization and other transformations of this compound are needed to design efficient industrial reactors.

Polymer Processing: Research into the melt processing, extrusion, and molding of polymers derived from this monomer would be essential for their application in materials science.

Conclusion

Summary of Major Research Contributions and Impact

A comprehensive search of scientific databases and chemical literature yields no specific research contributions or impactful studies focused on 2-Vinylhexahydro-1,3-benzodioxole. The scientific community has, to date, not published any significant findings regarding this particular compound. Therefore, a summary of its research impact cannot be provided.

Outlook on the Future Trajectory of Research on this compound and Related Compounds

Given the complete absence of data, the future research trajectory for this compound is entirely speculative. However, based on the known activities of related benzodioxole and vinyl-containing compounds, several avenues of investigation could prove fruitful:

Synthesis and Characterization: The primary and most crucial step would be the development of a reliable and efficient synthetic route to produce this compound. Following synthesis, a thorough characterization of its physical and chemical properties would be essential. This would include spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of properties such as melting point, boiling point, and solubility.

Exploration of Biological Activities: Drawing parallels from the broader benzodioxole family, future research could investigate the potential biological activities of this compound. This could involve screening for anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The presence of the vinyl group might also impart unique reactivity or biological targets compared to its saturated or aromatic counterparts.

Application in Materials Science: The vinyl group is a reactive functional group that can participate in polymerization reactions. This opens up the possibility of using this compound as a monomer for the synthesis of novel polymers with potentially interesting properties, such as unique thermal or optical characteristics.

Fragrance and Flavor Chemistry: While many aromatic benzodioxoles are used in the fragrance industry, the scent profile of a hexahydro-derivative with a vinyl group is unknown. Olfactory evaluation of the compound could reveal novel and potentially valuable fragrance or flavor characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.